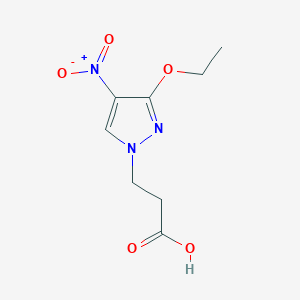

3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a synthetic pyrazole derivative featuring a propanoic acid backbone linked to a substituted pyrazole ring. The pyrazole moiety is substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a nitro group (-NO₂) at position 2.

Properties

IUPAC Name |

3-(3-ethoxy-4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5/c1-2-16-8-6(11(14)15)5-10(9-8)4-3-7(12)13/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBLBTZWKKGZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Propanoic Acid Derivatives

Ethyl 3-Methoxy-4-nitro-1H-pyrazole-1-propanoate ()

- Structure : Differs by a methoxy (-OCH₃) group at position 3 and an ethyl ester (-COOCH₂CH₃) instead of a carboxylic acid (-COOH).

- Methoxy vs. ethoxy substitution alters steric and electronic effects, with ethoxy providing greater steric bulk and slightly reduced electron-donating capacity.

- Synthesis : Likely involves similar cyclocondensation or substitution reactions as described in for pyrazole derivatives .

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid ()

Non-Pyrazole Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acids ()

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid.

- Key Differences: Chlorine atoms and hydroxyl groups enhance acidity (pKa ~2–3) compared to the pyrazole derivative. Demonstrated antimicrobial activity against E. coli and S. aureus, suggesting that electron-withdrawing groups (Cl, NO₂) may enhance bioactivity .

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid ()

- Structure : Features a pyran ring with a ketone group instead of a pyrazole.

- Moderate antifungal activity against Aspergillus niger highlights the role of heterocyclic oxygen in bioactivity .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Pyrazole/Other) | Functional Group | Molecular Weight | Key Features |

|---|---|---|---|---|

| 3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid | 3-OCH₂CH₃, 4-NO₂ | -COOH | 269.23 g/mol | High acidity, moderate lipophilicity |

| Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate | 3-OCH₃, 4-NO₂ | -COOCH₂CH₃ | 283.26 g/mol | Increased lipophilicity |

| 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid | 3,5-CH₃ on pyrazole | -COOH | 244.29 g/mol | Aromaticity, lower acidity |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | 3,5-Cl, 4-OH | -COOH | 235.08 g/mol | High acidity, antimicrobial |

Biological Activity

3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 224.22 g/mol. Its structure features a propanoic acid moiety linked to a pyrazole ring substituted with an ethoxy and nitro group.

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family, including derivatives like 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, exhibit significant anti-inflammatory properties. A study evaluated various pyrazole derivatives for their ability to inhibit inflammation in vivo using the carrageenan-induced paw edema model. Notably, certain derivatives showed comparable efficacy to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Inhibition (%) | Reference |

|---|---|---|

| 3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid | TBD | Current Study |

| Standard (Diclofenac) | 86.72 | |

| Other Pyrazole Derivative (5a) | ≥84.2 |

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. In various studies, compounds were tested against a range of bacterial strains and fungi. The presence of electron-withdrawing groups like nitro has been correlated with enhanced antimicrobial activity. For instance, compounds similar to 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid demonstrated promising results against Escherichia coli and Staphylococcus aureus in vitro .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid | E. coli | TBD | Current Study |

| 3-(4-Nitrophenyl)-pyrazole | Staphylococcus aureus | TBD |

The biological activities of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes involved in inflammatory pathways or microbial metabolism. For instance, some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Case Studies

Case Study 1: Anti-inflammatory Evaluation

In one notable study, researchers synthesized several pyrazole derivatives and assessed their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Among these, the compound structurally related to 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid exhibited significant inhibition of edema formation compared to control groups .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structural features to 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid showed promising activity against multi-drug resistant strains, highlighting their potential as lead compounds in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.